"N-Methyl-1-(3-(trifluoromethoxy)phenyl)methanamine" basic properties
"N-Methyl-1-(3-(trifluoromethoxy)phenyl)methanamine" basic properties
An In-depth Technical Guide to the Synthesis, Characterization, and Application of N-Methyl-1-(3-(trifluoromethoxy)phenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methyl-1-(3-(trifluoromethoxy)phenyl)methanamine is a fluorinated secondary amine that represents a valuable, yet sparsely documented, building block in medicinal chemistry. The incorporation of the trifluoromethoxy (-OCF3) group into bioactive molecules is a widely employed strategy to enhance metabolic stability, increase lipophilicity, and modulate binding interactions. This guide provides a comprehensive technical overview of this compound, focusing on robust synthetic pathways, proposed analytical characterization, and its potential applications in drug discovery. Due to the limited availability of direct experimental data for the title compound, this document leverages established chemical principles and data from its immediate precursor and close structural analogs to provide a predictive and practical framework for its synthesis and use.
Introduction: The Strategic Value of the Trifluoromethoxy Moiety
In modern drug development, the strategic incorporation of fluorine atoms and fluorine-containing functional groups is a cornerstone of molecular design. The trifluoromethoxy (-OCF3) group, in particular, has emerged as a crucial "super-functional" group. It is often considered a bioisostere of groups like methoxy or isopropyl but possesses unique electronic and steric properties. Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, often leading to improved cell permeability, reduced metabolic degradation, and enhanced target affinity.
N-Methyl-1-(3-(trifluoromethoxy)phenyl)methanamine provides a scaffold that combines the advantageous -OCF3 group with a reactive secondary amine, making it an ideal starting point for the synthesis of diverse compound libraries targeting a wide range of biological systems, including the central nervous system.
Chemical Identity and Physicochemical Properties
While direct experimental data for N-Methyl-1-(3-(trifluoromethoxy)phenyl)methanamine is not widely available in public databases, its core properties can be calculated or inferred from its well-characterized primary amine precursor, 3-(Trifluoromethoxy)benzylamine.
| Property | N-Methyl-1-(3-(trifluoromethoxy)phenyl)methanamine | 3-(Trifluoromethoxy)benzylamine (Precursor) |
| IUPAC Name | N-methyl-1-[3-(trifluoromethoxy)phenyl]methanamine | [3-(trifluoromethoxy)phenyl]methanamine[1] |
| Synonyms | N-Methyl-3-(trifluoromethoxy)benzylamine | 3-(Aminomethyl)phenyl trifluoromethyl ether |
| CAS Number | Not assigned / Not publicly available | 93071-75-1[1] |
| Molecular Formula | C9H10F3NO | C8H8F3NO[1] |
| Molecular Weight | 205.18 g/mol | 191.15 g/mol [1] |
| Appearance | Predicted: Colorless to light yellow liquid | Colorless liquid[2] |
| Boiling Point | Estimated: Higher than precursor | ~130-135 °C[2] |
| Solubility | Predicted: Soluble in common organic solvents | Soluble in organic solvents, sparingly in water[2] |
Synthesis and Manufacturing Workflow
The most logical and efficient synthesis of the title compound is a two-stage process: the formation of the key benzylamine precursor followed by N-methylation. The N-methylation can be achieved either through direct alkylation of the primary amine or, more commonly, via reductive amination of the corresponding aldehyde.
Caption: Overall synthetic workflow for N-Methyl-1-(3-(trifluoromethoxy)phenyl)methanamine.
Recommended Protocol: One-Pot Reductive Amination
Reductive amination is a highly efficient and widely used method for forming amines. This one-pot procedure minimizes intermediate handling and typically results in high yields. The process involves the reaction of 3-(trifluoromethoxy)benzaldehyde with methylamine to form an intermediate imine, which is then reduced in situ to the target secondary amine.
Materials:
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3-(trifluoromethoxy)benzaldehyde (1.0 eq)
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Methylamine (40% solution in water or 2.0 M in THF, 1.5 eq)
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Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
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Methanol (MeOH) or Dichloromethane (DCM) as solvent
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Anhydrous magnesium sulfate (MgSO₄)
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Standard laboratory glassware
Caption: Step-by-step experimental workflow for reductive amination.
Detailed Procedure:
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Imine Formation: Dissolve 3-(trifluoromethoxy)benzaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer. To this solution, add methylamine (1.5 eq) dropwise at room temperature. Allow the mixture to stir for 1-2 hours to facilitate the formation of the intermediate imine.
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Reduction: Cool the reaction mixture to 0 °C using an ice bath. Carefully add sodium borohydride (1.5 eq) in small portions, ensuring the temperature does not rise significantly. Causality Note: The portion-wise addition at low temperature controls the exothermic reaction and prevents unwanted side reactions. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 3-4 hours.
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Work-up: Quench the reaction by slowly adding water. Remove the methanol under reduced pressure using a rotary evaporator. The resulting aqueous residue is then extracted three times with an organic solvent such as ethyl acetate or dichloromethane.
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Purification: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product. This crude material can be purified by silica gel column chromatography to afford the pure N-Methyl-1-(3-(trifluoromethoxy)phenyl)methanamine.
Proposed Analytical Characterization
To ensure the identity and purity of the synthesized compound, a standard battery of analytical tests must be performed. The expected results are as follows:
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¹H NMR: The spectrum should feature a singlet for the N-methyl protons (approx. 2.4-2.5 ppm), a singlet or sharp peak for the benzylic methylene protons (approx. 3.7-3.8 ppm), and a complex multiplet pattern in the aromatic region (approx. 7.0-7.4 ppm) corresponding to the four protons on the meta-substituted benzene ring.
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¹³C NMR: The spectrum will show characteristic peaks for the N-methyl carbon, the benzylic carbon, and the aromatic carbons. The carbon attached to the -OCF3 group will appear as a quartet due to C-F coupling.
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Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak [M]+ at m/z = 205.18, confirming the molecular weight of the compound.
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Infrared (IR) Spectroscopy: Key stretches would include N-H bending (for the secondary amine, ~1500-1600 cm⁻¹) and strong C-F stretching bands (typically in the 1100-1300 cm⁻¹ region).
Applications in Drug Discovery and Research
N-Methyl-1-(3-(trifluoromethoxy)phenyl)methanamine is a versatile intermediate for creating more complex molecules. The secondary amine serves as a nucleophilic handle for a variety of chemical transformations:
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Amide Coupling: Reaction with carboxylic acids or acyl chlorides to form amides, a common functional group in pharmaceuticals.
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Reductive Amination: Further reaction with aldehydes or ketones to generate tertiary amines.
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Arylation/Alkylation: Participation in reactions like Buchwald-Hartwig amination to form more complex diaryl or alkylaryl amines.
The trifluoromethoxy group at the meta-position provides a unique vector for molecular growth, and its electronic properties can influence the pKa of the amine, potentially affecting its binding characteristics and solubility. This makes the compound an attractive building block for synthesizing novel ligands for GPCRs, ion channels, and enzymes, particularly within neuroscience and oncology research.
Safety and Handling
While specific toxicity data for the title compound is unavailable, it should be handled with the caution appropriate for a novel research chemical. Based on its precursor and structural analogs, the following hazards should be assumed:
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Corrosive: 3-(Trifluoromethoxy)benzylamine is classified as causing severe skin burns and eye damage[1]. The N-methylated product should be assumed to have similar properties.
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Irritant: May cause irritation to the skin, eyes, and respiratory system.
Handling Recommendations:
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Always work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
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Avoid inhalation of vapors and direct contact with skin and eyes.
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Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
References
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PubChem. N-Methyl-1-[2-(trifluoromethyl)phenyl]methanamine. Available at: [Link]
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PubChem. 3-(Trifluoromethoxy)benzylamine. Available at: [Link]
